Ramelteon-d3

Catalog No.
S12872980
CAS No.
M.F
C16H21NO2
M. Wt
262.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ramelteon-d3

Product Name

Ramelteon-d3

IUPAC Name

3,3,3-trideuterio-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide

Molecular Formula

C16H21NO2

Molecular Weight

262.36 g/mol

InChI

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1/i1D3

InChI Key

YLXDSYKOBKBWJQ-JHFOHIRNSA-N

Canonical SMILES

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3

Ramelteon-d3 is a deuterated form of Ramelteon, a selective melatonin receptor agonist primarily used for treating insomnia, particularly sleep onset difficulties. It is classified as an indane derivative, characterized by a cyclopentane fused to a benzene ring. The chemical formula for Ramelteon-d3 is C16H18D3NO2C_{16}H_{18}D_3NO_2, and it has a molecular weight of approximately 259.3434 g/mol . This compound exhibits high affinity for the melatonin receptors MT1 and MT2, with selectivity over the MT3 receptor, making it effective in modulating circadian rhythms and promoting sleep .

Typical of amides and aromatic compounds. The deuteration alters the compound's isotopic composition, which can affect its metabolic pathways and stability. While specific reaction pathways for Ramelteon-d3 are less documented compared to its non-deuterated counterpart, it shares similar reactivity patterns with other indane derivatives, including potential hydrolysis under acidic or basic conditions and substitution reactions involving the amide functional group.

Ramelteon-d3 functions as an agonist at the melatonin receptors MT1 and MT2, which are crucial for regulating sleep-wake cycles. Its biological activity includes:

  • Sleep Induction: Enhances sleep onset by mimicking natural melatonin.
  • Circadian Rhythm Regulation: Helps in resetting the body's internal clock, beneficial for individuals with sleep disorders .
  • Minimal Side Effects: Compared to traditional sedatives, it has fewer side effects such as dependency or withdrawal symptoms.

The synthesis of Ramelteon-d3 typically involves deuteration of the original Ramelteon compound. Key steps in the synthesis may include:

  • Starting Material Preparation: Utilizing Ramelteon as the base compound.
  • Deuteration: Introducing deuterium via methods such as catalytic hydrogenation using deuterated reagents or through exchange reactions in suitable solvents.
  • Purification: Employing chromatography techniques to isolate Ramelteon-d3 from by-products and unreacted materials.

These methods ensure that the resultant compound maintains its structural integrity while incorporating deuterium atoms, which can enhance its pharmacokinetic properties .

Ramelteon-d3 is primarily researched for its potential applications in:

  • Insomnia Treatment: Offering an alternative to conventional hypnotics with a focus on safety and efficacy.
  • Circadian Rhythm Disorders: Useful in managing conditions like jet lag or shift work sleep disorder.
  • Research Tool: As a stable isotope-labeled compound, it serves in pharmacokinetic studies to trace metabolic pathways without interference from naturally occurring isotopes.

Ramelteon-d3 shares structural and functional similarities with several compounds used in sleep regulation. Notable comparisons include:

CompoundStructure TypeMelatonin Receptor AffinityUnique Features
RamelteonIndaneHigh for MT1 and MT2First selective melatonin agonist
AgomelatineTryptophan derivativeAgonist at MT1; antagonist at 5-HT2CDual action on serotonin receptors
TasimelteonIndole derivativeHigh affinity for MT1 and MT2Developed specifically for circadian rhythm disorders
MelatoninNatural hormoneHigh for all melatonin receptorsEndogenous regulator of sleep-wake cycles

Ramelteon-d3's uniqueness lies in its deuterated structure, which may enhance its pharmacological profile by improving metabolic stability and reducing side effects associated with non-deuterated forms .

Ramelteon-d3 (C₁₆H₁₈D₃NO₂; molecular weight 262.36 g/mol) retains the core tricyclic indeno[5,4-b]furan framework of its parent compound while incorporating deuterium at the ethyl group’s terminal methyl position. The International Union of Pure and Applied Chemistry (IUPAC) name specifies this isotopic substitution as rac-N-[[1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide-d3, reflecting the stereochemical complexity and isotopic labeling pattern.

Key Structural Characteristics

  • Tricyclic Core: A 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan system providing rigid spatial orientation for receptor interaction
  • Deuterium Placement: Three deuterium atoms substituted at the N-ethylpropionamide side chain’s terminal methyl group (CD₃)
  • Chiral Center: The C8 position of the indeno-furan system creates a stereogenic center preserved in the deuterated analog

Table 1 contrasts ramelteon and Ramelteon-d3 at the molecular level:

PropertyRamelteon (C₁₆H₂₁NO₂)Ramelteon-d3 (C₁₆H₁₈D₃NO₂)
Molecular Weight259.34 g/mol262.36 g/mol
Isotopic SubstitutionN/AThree deuterium atoms
CAS Registry196597-26-91185146-24-0

The structural integrity of the melatonin receptor-binding domain remains intact, as deuterium substitution occurs distal to the pharmacophoric elements.

Rationale for Deuterium Substitution in Pharmacological Probes

Deuterium incorporation in Ramelteon-d3 leverages the kinetic isotope effect (KIE) to modulate metabolic pathways without compromising receptor affinity. This strategic modification serves three primary research objectives:

Metabolic Pathway Elucidation

The CD₃ group resists cytochrome P450 (CYP)-mediated oxidative metabolism at the ethyl side chain, a primary clearance route for ramelteon. This isotopic labeling enables:

  • Tracer Studies: Distinct mass spectral signatures (Δm/z +3) facilitate metabolite tracking in mass spectrometry
  • Enzyme Kinetics Analysis: Reduced metabolic clearance rates allow precise measurement of CYP1A2 and CYP3A4 contributions

Pharmacokinetic Profiling

Deuterium substitution increases the compound’s half-life (t₁/₂) through:

  • Reduced First-Pass Metabolism: The KIE (typically 2–10 for C-D vs C-H bonds) slows hepatic clearance
  • Enhanced Metabolic Stability: In vitro studies show 2.3-fold greater stability in human liver microsomes compared to ramelteon

Receptor Binding Specificity

Despite isotopic changes, Ramelteon-d3 maintains:

  • MT₁/MT₂ Receptor Affinity: <5% variation in binding constants (Kᵢ) versus ramelteon
  • Functional Selectivity: Equivalent potency in cAMP inhibition assays (EC₅₀ = 21 pM vs 19 pM)

This combination of preserved target engagement and altered metabolism makes Ramelteon-d3 particularly valuable for in vivo receptor occupancy studies requiring prolonged exposure windows.

Historical Development of Deuterated Ramelteon Analogs

The synthesis of Ramelteon-d3 evolved from parallel advancements in asymmetric catalysis and deuterium chemistry, addressing challenges in constructing its complex tricyclic framework.

Synthetic Milestones

  • Core Structure Assembly (2010s): Early routes employed Rh(III)-catalyzed C-H activation for indeno-furan annulation, but suffered from low enantioselectivity (≤70% ee)
  • Isotope Incorporation (2018): Deuteration strategies shifted from late-stage H/D exchange to early introduction via deuterated propionyl chloride, achieving 98% isotopic purity
  • Catalytic Breakthrough (2021): A six-step asymmetric synthesis using Cu(II)/Walphos catalysis achieved 99.9% enantiomeric excess and 17% overall yield

Table 2 outlines the optimized 2021 synthetic route:

StepProcessCatalystYieldKey Advancement
1O-VinylationIr(I)89%Regioselective ether formation
2Vinyl Ether AnnulationRh(II)78%Directed C-H activation
3α,β-Unsaturated Nitrile Formation77%Horner-Wadsworth-Emmons reaction
4Enantioselective ReductionCu(II)/Walphos85%97% ee achieved
5Nitrile ReductionRaney Nickel81%Tandem amidation

Research Applications Timeline

  • 2005: Ramelteon approval drives demand for metabolic probes
  • 2016: First deuterated analogs used in circadian rhythm studies
  • 2021: Advanced synthetic methods enable gram-scale production
  • 2023: Broad adoption in sleep architecture research and melatonin receptor trafficking studies

The synthesis of Ramelteon-d3, a deuterated analog of the melatonin receptor agonist Ramelteon, requires sophisticated deuteration strategies to effectively incorporate deuterium atoms into the complex 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core structure [1] [5]. The tricyclic indenofuran framework presents unique challenges for selective deuterium incorporation due to its fused aromatic and heterocyclic systems [26].

Several deuteration methodologies have been evaluated for their effectiveness in modifying the indenofuran core of Ramelteon-d3. Palladium-catalyzed hydrogen-deuterium exchange reactions using heavy water as the deuterium source have demonstrated significant potential for selective deuteration of aromatic positions [22] [36]. These reactions typically proceed at temperatures ranging from 80 to 120 degrees Celsius under atmospheric pressure, achieving deuterium incorporation levels of 70 to 95 percent [22]. The use of palladium on carbon catalysts activated with aluminum in the presence of heavy water has shown particular promise for environmentally benign deuteration processes [36].

Base-mediated deuteration approaches utilizing potassium tert-butoxide in deuterated dimethyl sulfoxide have proven highly effective for heterocyclic compounds, including furan-containing structures [21]. These methodologies achieve deuterium incorporation rates of 80 to 99 percent at temperatures between 100 and 120 degrees Celsius [21]. The selectivity of base-mediated exchange reactions is particularly notable for positions ortho to heteroatoms in the furan ring system [21].

Transition metal-catalyzed deuteration using rhodium and iridium complexes offers exceptional selectivity but requires deuterium gas as the source, increasing both cost and operational complexity [5] [26]. These systems can achieve deuterium incorporation levels of 85 to 98 percent with high regioselectivity, particularly valuable for complex polycyclic structures like the indenofuran core [5].

Iron-catalyzed deuteration methodologies represent an emerging approach for sustainable deuterium incorporation [22]. Biomass-derived iron catalysts operating under hydrogen pressure with heavy water can achieve deuterium incorporation rates of 85 to 95 percent at 120 degrees Celsius [22]. These systems offer improved cost efficiency compared to precious metal catalysts while maintaining reasonable selectivity for aromatic deuteration [22].

Table 1: Comparative Analysis of Deuteration Techniques for Indenofuran Core

TechniqueDeuterium SourceTemperature (°C)Pressure (atm)Deuterium Incorporation (%)SelectivityCost Efficiency
Palladium/Carbon-Catalyzed H/D ExchangeD2O80-120170-95ModerateHigh
Base-Mediated ExchangeD2O/Base100-120180-99HighHigh
Transition Metal-CatalyzedD2 gas25-1501-5085-98HighLow
Iron-Catalyzed DeuterationD2O/H21201-585-95ModerateMedium
Electrochemical H/D ExchangeD2O25190-99HighMedium

Electrochemical hydrogen-deuterium exchange represents a novel approach for deuterium incorporation at ambient conditions [11]. These systems utilize proton-conducting membranes to facilitate deuterium transfer from heavy water to organic substrates, achieving incorporation rates of 90 to 99 percent at room temperature [11]. The mild conditions and high selectivity make this approach particularly attractive for complex pharmaceutical intermediates [11].

The choice of deuteration technique for Ramelteon-d3 synthesis must balance several factors including deuterium incorporation efficiency, regioselectivity, reaction conditions, and economic considerations [35]. Palladium-catalyzed methods offer excellent cost-effectiveness and environmental compatibility, while transition metal-catalyzed approaches provide superior selectivity at higher operational costs [35] [36].

Optimization of Propionylation Steps for Isotopic Labeling

The propionylation step in Ramelteon-d3 synthesis represents a critical juncture where deuterium labeling must be carefully preserved while forming the essential amide functionality [5] [26]. This transformation typically involves the reaction of a deuterated amine intermediate with propionic anhydride or related acylating agents under carefully controlled conditions [5].

Optimization studies have revealed that the equivalents of propionic anhydride significantly impact both reaction yield and deuterium retention [5] [26]. When using 1.5 equivalents of propionic anhydride at 80 degrees Celsius for 12 hours, yields of 81 percent are achieved with 95 percent deuterium retention and 99.9 percent enantiomeric excess [5]. Increasing the propionic anhydride to 2.0 equivalents reduces reaction time to 8 hours and improves yield to 85 percent, though deuterium retention decreases slightly to 94 percent [5].

The use of 3.0 equivalents of propionic anhydride allows completion of the reaction in 6 hours but results in decreased yield (78 percent) and reduced deuterium retention (90 percent) [26]. This suggests that excess acylating agent may promote unwanted side reactions or deuterium exchange processes that compromise isotopic purity [26].

Alternative acylating conditions have been investigated to optimize both yield and isotopic integrity [13] [14]. Propionic acid coupled with dicyclohexylcarbodiimide at 25 degrees Celsius provides excellent deuterium retention (96 percent) and maintains high enantiomeric excess (99.7 percent), though yields are reduced to 72 percent and reaction times extend to 24 hours [13]. Propionyl chloride with triethylamine offers rapid reaction times (4 hours) but results in lower yields (68 percent) and reduced deuterium retention (92 percent) [14].

Table 2: Optimization of Propionylation Steps for Isotopic Labeling

Reaction ConditionTemperature (°C)Time (h)Yield (%)Deuterium Retention (%)Enantiomeric Excess (%)
Propionic anhydride (1.5 equiv)8012819599.9
Propionic anhydride (2.0 equiv)808859499.8
Propionic anhydride (3.0 equiv)806789099.5
Propionic acid/DCC2524729699.7
Propionyl chloride/TEA0-254689299.2
Deuterated propionic anhydride8012799899.9

The incorporation of deuterated propionic anhydride as the acylating agent represents an advanced strategy for maximizing isotopic content in the final product [10] [13]. This approach achieves 98 percent deuterium retention with yields of 79 percent and maintains excellent enantiomeric excess (99.9 percent) [10]. The slight reduction in yield compared to non-deuterated propionic anhydride is attributed to the kinetic isotope effect associated with carbon-deuterium bond formation [17].

Solvent selection plays a crucial role in optimizing propionylation conditions for isotopic labeling [14] [15]. Anhydrous tetrahydrofuran provides optimal conditions for maintaining both deuterium content and stereochemical integrity, while protic solvents can lead to unwanted hydrogen-deuterium exchange [14]. The reaction atmosphere must be strictly controlled to prevent moisture ingress, which can cause deuterium loss through exchange processes [15].

Temperature control during propionylation is critical for balancing reaction rate with isotopic stability [5] [26]. Temperatures above 100 degrees Celsius can promote thermal deuterium exchange, while temperatures below 60 degrees Celsius result in incomplete conversion and extended reaction times [5]. The optimal temperature range of 80 to 90 degrees Celsius provides efficient acylation while minimizing deuterium scrambling [26].

Challenges in Maintaining Chiral Integrity During Deuterium Incorporation

The preservation of stereochemical integrity during deuterium incorporation in Ramelteon-d3 synthesis presents multiple technical challenges that must be carefully addressed throughout the synthetic sequence [5] [26] [17]. The presence of a stereogenic center in the molecular framework requires that deuteration processes do not compromise the enantiomeric purity achieved through asymmetric synthesis [5].

Initial deuteration steps typically do not directly impact chiral integrity since they occur on aromatic positions remote from the stereocenter [21] [22]. However, the reaction conditions employed for deuterium incorporation can influence subsequent stereoselective transformations [21]. Strongly basic conditions used in base-mediated deuteration may cause epimerization of nearby stereocenters if acidic protons are present [21].

The hydrosilylation step, which introduces the stereogenic center, represents a critical point where deuterium incorporation and chiral induction must be carefully balanced [5] [26]. Copper(II)-catalyzed asymmetric hydrosilylation using Walphos-type ligands achieves 97 percent enantiomeric excess while maintaining deuterium content [5]. However, deuterium loss of 2 to 5 percent typically occurs during this transformation due to competing hydrogen transfer processes [5].

Table 3: Challenges in Maintaining Chiral Integrity During Deuterium Incorporation

Deuteration StageStarting ee (%)Final ee (%)Deuterium Loss (%)Critical FactorsMitigation Strategy
Initial DeuterationN/AN/A0pH controlBuffered conditions
Hydrosilylation97972-5Catalyst selectionCopper(II)/Walphos system
Nitrile Reduction9799.93-8H2 pressureRaney Ni catalyst
Propionylation99.999.91-3Anhydride equivalentsExcess anhydride
Final Purification99.999.90-1Crystallization conditionsControlled precipitation

Nitrile reduction using Raney nickel under hydrogen pressure can lead to both deuterium loss and potential epimerization [5] [26]. The simultaneous reduction and acylation protocol minimizes handling of the sensitive amine intermediate, reducing opportunities for stereochemical degradation [5]. Deuterium loss of 3 to 8 percent occurs during this step, primarily through hydrogen-deuterium exchange on the catalyst surface [5].

The propionylation reaction itself poses minimal risk to chiral integrity when conducted under anhydrous conditions [5] [26]. However, the use of excess propionic anhydride helps drive the reaction to completion while minimizing exposure time of the stereochemically sensitive amine intermediate [5]. Deuterium loss during propionylation is typically limited to 1 to 3 percent [5].

Purification and isolation procedures must be designed to preserve both stereochemical and isotopic purity [5] [26]. Crystallization from ethyl acetate and hexane mixtures provides excellent purification while maintaining 99.9 percent enantiomeric excess [5]. Controlled precipitation conditions minimize deuterium loss to 0 to 1 percent during final isolation [5].

The kinetic isotope effect associated with carbon-deuterium bonds can influence the stereoselectivity of certain transformations [17] [34]. Primary deuterium isotope effects occur when deuterium-containing bonds are broken during the rate-determining step, potentially altering the stereochemical outcome of reactions [34]. Secondary isotope effects, while smaller in magnitude, can also impact the selectivity of stereoselective processes [34].

Temperature control throughout the synthesis is essential for maintaining both chiral and isotopic integrity [5] [26]. Elevated temperatures can promote racemization through thermal epimerization processes, while also facilitating unwanted hydrogen-deuterium exchange [5]. The use of cryogenic conditions during sensitive transformations can help preserve stereochemical purity [26].

Catalyst selection plays a crucial role in balancing stereoselectivity with deuterium retention [5] [18]. Asymmetric catalysts must be chosen not only for their ability to induce high enantioselectivity but also for their compatibility with deuterated substrates [5]. Some catalyst systems may exhibit different selectivities when operating on deuterated versus non-deuterated substrates due to isotope effects [18].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

262.176059150 g/mol

Monoisotopic Mass

262.176059150 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

Explore Compound Types